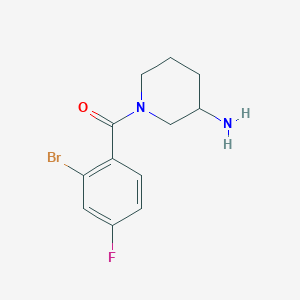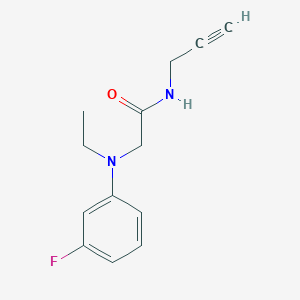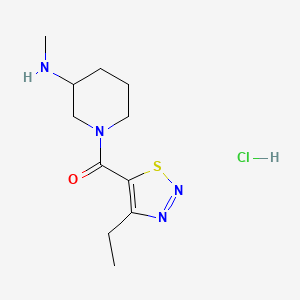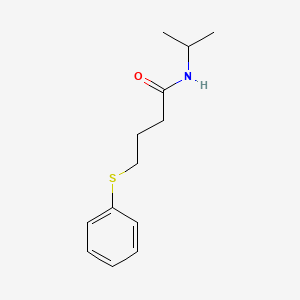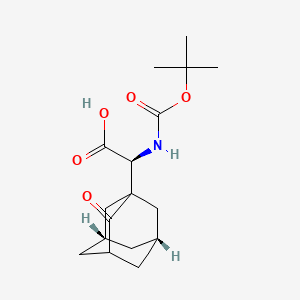
(S)-2-((tert-Butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-2-oxoadamantan-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-2-oxoadamantan-1-yl)acetic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group and an adamantane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-2-oxoadamantan-1-yl)acetic acid typically involves multiple steps, starting with the preparation of the adamantane derivative. The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-2-oxoadamantan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-2-oxoadamantan-1-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-2-oxoadamantan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. The adamantane moiety provides structural stability and enhances the compound’s binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-2-oxoadamantan-1-yl)propanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-2-oxoadamantan-1-yl)butanoic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-2-oxoadamantan-1-yl)acetic acid is unique due to its specific combination of the Boc-protected amine and the adamantane derivative. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C17H25NO5 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(5S,7R)-2-oxo-1-adamantyl]acetic acid |
InChI |
InChI=1S/C17H25NO5/c1-16(2,3)23-15(22)18-12(14(20)21)17-7-9-4-10(8-17)6-11(5-9)13(17)19/h9-12H,4-8H2,1-3H3,(H,18,22)(H,20,21)/t9-,10+,11?,12-,17?/m1/s1 |
InChI Key |
ZNZCLDZTHKMRDH-IXXRDHDUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12C[C@@H]3C[C@H](C1)CC(C3)C2=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B14906069.png)
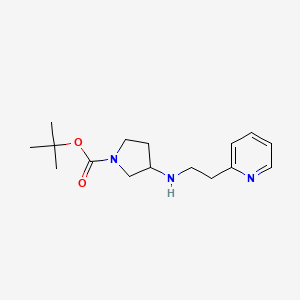

![N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14906076.png)
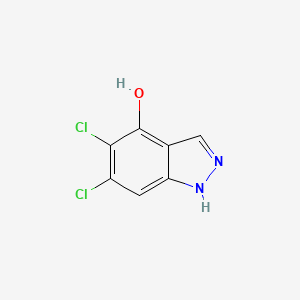
![6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B14906086.png)

